molecular formula C12H11ClO3 B2786665 Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate CAS No. 1370618-03-3

Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate

Cat. No. B2786665
CAS RN: 1370618-03-3
M. Wt: 238.67
InChI Key: YXDCPTRTKPAJIA-UHFFFAOYSA-N
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Description

Chemical compounds like “Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate” typically consist of a cyclobutanecarboxylate core with a methyl group and a 4-chlorophenyl group attached. The presence of these functional groups can influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution, esterification, or cycloaddition . The exact method would depend on the starting materials and the specific structure of the final product.


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography , NMR spectroscopy, or computational methods like density functional theory .


Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. For instance, the presence of a carbonyl group in the cyclobutanecarboxylate core could make it susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally . These properties are influenced by factors like molecular structure and intermolecular forces.

Scientific Research Applications

Anticonvulsant Activity

Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, was studied for its anticonvulsant properties. In animal models, it showed toxicity at higher doses, but safer analogs with potential anticonvulsant activity were developed (Scott et al., 1993).

Anticancer and Antimicrobial Applications

A study on 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds, which are structurally similar to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, revealed significant anticancer and antimicrobial activities. These findings suggest a potential application in combating microbial resistance to drugs and treating certain cancers (Katariya et al., 2021).

Insecticidal Activity

Research into Methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate demonstrated its potential as an insecticide. This study examined various isomers and their effectiveness against common pests, providing insights into the structure-activity relationship of these compounds (Hasan et al., 1996).

Crystal Structure and Molecular Interactions

The crystal structures of compounds structurally similar to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, such as enaminones and other derivatives, have been analyzed. These studies provide insights into molecular interactions, hydrogen bonding, and the impact of these structures on their biological activities (Kubicki et al., 2000).

Environmental Applications

Research on 4-Chlorophenol derivatives, related to Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, has led to the development of sensors for detecting toxic pollutants. This application is critical for monitoring and managing environmental pollution and public health (Yan et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, if it’s a drug, it might interact with certain biological targets to exert its effects .

properties

IUPAC Name

methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDCPTRTKPAJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate

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